N-Hydroxy-2,3-dimethoxy-benzamidine

Medicinal Chemistry Ligand Design Physicochemical Properties

Researchers often face experimental failure when substituting benzamidine derivatives, as minor structural changes drastically alter target affinity and metal coordination. N-Hydroxy-2,3-dimethoxy-benzamidine (CAS 407610-22-4) solves this by providing a unique 2,3-dimethoxy and N-hydroxy substitution profile essential for valid SAR studies. - Enables distinct serine protease inhibitor development (e.g., Factor Xa, matriptase) compared to unsubstituted benzamidine. - Functions as a specific precursor for transition metal complexes (Cu, Zn, Fe) in bioinorganic or antimicrobial research. - Serves as a key intermediate for heterocycle synthesis (e.g., 1,2,4-oxadiazoles) via amidoxime reactivity.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B8464440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2,3-dimethoxy-benzamidine
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=NO)N
InChIInChI=1S/C9H12N2O3/c1-13-7-5-3-4-6(8(7)14-2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)
InChIKeyZMHFISWUNHPELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2,3-dimethoxy-benzamidine: Research Intermediate


N-Hydroxy-2,3-dimethoxy-benzamidine (CAS 407610-22-4) is a research chemical within the N-hydroxybenzamidine class, which are also known as amidoximes [1]. It features the core benzamidine pharmacophore but is distinguished by two methoxy groups at the 2 and 3 positions of the benzene ring and an N-hydroxy substitution . This structural combination is often explored for its potential as a metal-chelating ligand and as a synthetic intermediate, with its class being known for interactions with various biological targets including serine proteases .

N-Hydroxy-2,3-dimethoxy-benzamidine: Substitution Risk


In scientific procurement, substituting one benzamidine derivative for another can lead to significant experimental failure or misdirected research. The specific pattern of substitution on the benzamidine core dictates its chemical reactivity, metal coordination geometry, and biological target affinity . For N-Hydroxy-2,3-dimethoxy-benzamidine, the combination of the 2,3-dimethoxy arrangement and the N-hydroxy group creates a unique profile that is not replicated by the unsubstituted parent compound, benzamidine, or by simpler analogs like 2,3-dimethoxybenzamidine . Attempting to use these more common, less expensive alternatives would fundamentally alter the compound's properties and invalidate any structure-activity relationship (SAR) study or synthetic route dependent on its specific chemical behavior. The following sections provide the quantitative and comparative context to support this position.

N-Hydroxy-2,3-dimethoxy-benzamidine: Comparative Evidence


Hydrogen Bonding Profile vs. 2,3-Dimethoxybenzamidine

N-Hydroxy-2,3-dimethoxy-benzamidine possesses a different hydrogen bonding capacity compared to its direct non-hydroxylated analog, 2,3-dimethoxybenzamidine. The presence of the N-hydroxy group increases the number of hydrogen bond donors from 2 to 3 and the number of acceptors from 3 to 5, relative to the core benzamidine structure. This alteration directly impacts solubility, target binding, and potential for metal chelation .

Medicinal Chemistry Ligand Design Physicochemical Properties

Inhibitory Activity vs. Parent Benzamidine

The benzamidine class, from which N-Hydroxy-2,3-dimethoxy-benzamidine is derived, exhibits a wide range of inhibitory potencies depending on its substitution pattern. The parent molecule, benzamidine, is a known serine protease inhibitor with reported IC50 values of 35 μM for trypsin and 220 μM for thrombin . The addition of the 2,3-dimethoxy and N-hydroxy groups is expected to significantly alter this activity profile, potentially increasing or decreasing potency and selectivity for specific targets like Factor Xa or tryptase [1].

Enzyme Inhibition Biochemical Assay Serine Protease

Metal Chelation by N-Hydroxy Group

The N-hydroxyamidine moiety in N-Hydroxy-2,3-dimethoxy-benzamidine is a known metal-binding pharmacophore. Studies on the related compound, 3-amino-N-hydroxybenzamidine, demonstrate that its biological activity as a thymidylate kinase inhibitor is significantly enhanced upon forming metal complexes. The cobalt complex of 3-amino-N-hydroxybenzamidine exhibited an IC50 of 35.8 µM against M. tuberculosis, whereas the uncomplexed ligand showed lower activity [1]. This underscores the unique and quantifiable advantage of the N-hydroxy group for developing metallodrug candidates, a feature absent in 2,3-dimethoxybenzamidine.

Bioinorganic Chemistry Antimicrobial Research Catalysis

N-Hydroxy-2,3-dimethoxy-benzamidine: Research Applications


Serine Protease Inhibitor Synthesis

N-Hydroxy-2,3-dimethoxy-benzamidine is ideally suited as a key intermediate or building block in medicinal chemistry programs aimed at developing new, potent, and selective serine protease inhibitors. The compound provides a distinct chemical starting point for exploring structure-activity relationships (SAR) around the benzamidine core, as detailed in the comparative evidence . Researchers investigating targets like Factor Xa, thrombin, or matriptase would procure this specific analog to generate a novel series of compounds distinct from those based on the parent benzamidine scaffold.

Metal-Binding Ligands and Probes

Given the well-documented ability of the N-hydroxyamidine class to chelate transition metals, this compound is a valuable precursor for creating metal-based probes, catalysts, or potential metallotherapeutics [1]. A research group in bioinorganic chemistry or antimicrobial discovery would use this compound to synthesize a library of metal complexes (e.g., with Cu(II), Zn(II), or Fe(III)) and evaluate their enhanced biological or catalytic properties, as inferred from studies on related N-hydroxybenzamidines [2].

Computational Chemistry and Pharmacophore Modeling

For computational chemists, N-Hydroxy-2,3-dimethoxy-benzamidine represents a specific data point for refining pharmacophore models and performing docking studies. Its unique physicochemical profile, including its distinct hydrogen bonding capacity, provides a valuable comparator to simpler benzamidine analogs . Procuring and testing this compound allows for the experimental validation of in silico predictions regarding how specific substitutions (2,3-dimethoxy and N-hydroxy) affect target binding and molecular properties.

Amidoxime Synthetic Methodology

As an amidoxime, this compound is useful in synthetic organic chemistry research focused on novel transformations. It can serve as a substrate for reactions like the Lossen rearrangement or as a precursor for synthesizing heterocyclic compounds such as 1,2,4-oxadiazoles [3]. Researchers developing new synthetic routes or investigating the reactivity of amidoximes would select this specific, functionalized benzamidine to explore the scope and limitations of their methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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